[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone
Overview
Description
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety, a pyrazole ring, and a piperazine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole moiety, which is then linked to a pyrazole ring through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and reduce reaction times. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it a valuable component in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methyl)piperazin-1-yl]methanone
- [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(ethyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone exhibits unique properties due to the presence of the cyclopropylmethyl group. This group enhances the compound’s stability and may improve its binding affinity to specific molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(cyclopropylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-20(24-7-5-23(6-8-24)11-14-1-2-14)17-9-15(21-22-17)12-26-16-3-4-18-19(10-16)28-13-27-18/h3-4,9-10,14H,1-2,5-8,11-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBNQPWWDAUBMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=NNC(=C3)COC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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